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Compound of Interest

Compound Name: 9-Oxo Azithromycin B

Cat. No.: B1154613

Get Quote

H,

C, 2D HMBC/HSQC) Analyte: 9-Oxo Azithromycin B (Desmethyl-Azithromycin Lactam
Derivative) Matrix: API Purity Profiling / Degradation Studies[1][2]

Executive Summary
In the development of Azithromycin (AZM) formulations, oxidative degradation can lead to the

formation of "Azithromycin B" derivatives (typically defined as the N-demethylated species,

Azaerythromycin A) and their subsequent oxidation products. The 9-Oxo Azithromycin B
impurity represents a critical structural change where the 9a-aza group is oxidized to a lactam

(cyclic amide) or the C9 position reverts to a ketone functionality.[1][2]

Distinguishing this impurity is analytically challenging because the molecular weight change is

minimal (often isobaric or +14-16 Da depending on the exact pathway), and UV detection is

non-specific due to the lack of chromophores.[1] This protocol details the NMR methodology to

unambiguously confirm the 9-Oxo (Lactam) motif, distinguishing it from the parent 9-Deoxo

(Amine) azalide ring.[1][2]
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To interpret the NMR data correctly, one must understand the structural divergence.

Azithromycin contains a 15-membered azalide ring (amine at position 9a).[1][2][3][4] The "9-

Oxo" impurity implies the introduction of a carbonyl group, typically converting the amine into a

lactam (cyclic amide).[1]

The Degradation Pathway
The formation of 9-Oxo Azithromycin B typically follows the oxidative demethylation of the

parent drug, followed by oxidation of the ring nitrogen or adjacent carbons.
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Figure 1: Degradation pathway illustrating the conversion of the Azithromycin amine core to the

9-Oxo lactam impurity.[1][2]

Experimental Protocol
Sample Preparation
Macrolides exhibit conformational flexibility that can broaden NMR signals.[1] Solvent choice is

critical to lock the conformation and prevent exchange broadening of the hydroxyl/amide

protons.

Solvent: Chloroform-

(CDCl

) is the standard for backbone assignment.[1][2]
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Alternative: Pyridine-

is recommended if resolution of hydroxyl protons is required to confirm the integrity of the
sugar moieties (Desosamine/Cladinose).[1]

Concentration: 10–15 mg in 600 µL solvent (for 500/600 MHz instruments).

Temperature: 298 K (25°C).[1] If line broadening occurs due to ring flipping, cool to 273 K or

heat to 313 K to sharpen signals.[1]

Instrument Parameters
Experiment

Pulse
Sequence

Scans (NS) Key Parameter Purpose

H zg30 16 D1 = 2.0s

Baseline

structural check;

integration of

methyl groups.[1]

[2]

C {1H} zgpg30 1024+ SW = 240 ppm

CRITICAL:

Detection of the

quaternary

Lactam Carbonyl

(~170-180 ppm).

[1][2]

H-

C HMBC

hmbcgplpndqf 32 = 8 Hz

Correlate

H8/H10 protons

to the new C9a

Carbonyl.

N HMBC hmbcgp 64+ = 5 Hz

Confirm the

change from

Amine (

ppm) to Amide (

ppm).
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Structural Elucidation Strategy
The confirmation of 9-Oxo Azithromycin B relies on proving the existence of a second

carbonyl group (the lactam) in addition to the native C1 lactone carbonyl.[1]

The "Two-Carbonyl" Test ( C NMR)
Azithromycin (Parent) has only one carbonyl signal (C1 Lactone) around 176–179 ppm.[1][2]

The 9-Oxo impurity will display two distinct carbonyl signals in the downfield region.[1]

Signal A (C1 Lactone): ~178 ppm (Present in both).[1][2]

Signal B (C9a Lactam): ~170–176 ppm (Present only in 9-Oxo Azithromycin B).[1][2]

Note: The chemical shift of the lactam carbonyl is sensitive to the ring size and solvent. It

generally appears slightly upfield from the ester (lactone) carbonyl.[1]

Diagnostic Chemical Shifts (CDCl )
The following table summarizes the expected shifts distinguishing the parent from the impurity.

Position
Azithromycin
(Parent)

Azithromycin B
(Desmethyl)

9-Oxo Azithromycin

B

N-CH
~2.3 ppm (s) Absent Absent

C9a
~70-74 ppm (CH

)

~70-75 ppm (CH

)
170–176 ppm (C=O)

H9a ~2.0–2.5 ppm (m) ~2.4 ppm
Absent (Quaternary

C)

C1 (Lactone) ~178 ppm ~178 ppm ~178 ppm

C8/C10 Typical Aliphatic Typical Aliphatic
Downfield Shift

(Deshielded by C=O)
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2D NMR Confirmation (HMBC)
To prove the new carbonyl is located at position 9 (and not an acetylated impurity elsewhere):

Identify protons H8 and H10 (flanking the nitrogen position).[1]

In the parent, H8/H10 show HMBC correlations to the C9a methylene (~73 ppm).

In the 9-Oxo impurity, H8/H10 will show strong HMBC correlations to the new Carbonyl

(~175 ppm).[1]

Workflow Diagram
The following diagram outlines the logical decision tree for confirming the structure.
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Figure 2: Logical decision tree for NMR structural confirmation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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